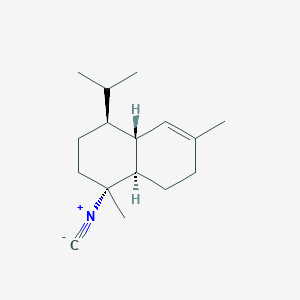
10-Isocyano-4-cadinene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Isocyano-4-cadinene, also known as this compound, is a useful research compound. Its molecular formula is C16H25N and its molecular weight is 231.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifouling Agent
Overview
10-Isocyano-4-cadinene has been extensively studied for its antifouling properties. Its effectiveness against marine biofouling organisms, particularly barnacle larvae, positions it as a viable alternative to traditional toxic antifouling agents.
Research Findings
- The compound exhibits a 50% effective concentration (EC50) of approximately 0.14 μg/mL against the cypris larvae of Amphibalanus amphitrite, which is comparable to copper sulfate (EC50 = 0.27 μg/mL) used in marine coatings .
- In toxicity assessments, the 50% lethal concentration (LC50) was found to be greater than 10 μg/mL , indicating low toxicity levels .
Data Table: Antifouling Activity of this compound
| Compound | EC50 (μg/mL) | LC50 (μg/mL) |
|---|---|---|
| This compound | 0.14 | >10 |
| Copper Sulfate | 0.27 | Not specified |
Synthesis and Structural Analysis
Synthesis Techniques
The total synthesis of this compound involves key reactions such as:
- Intermolecular Diels-Alder reaction
- Samarium diiodide-induced Barbier-type cyclization
These methods have been optimized to produce the compound with high enantiomeric purity, confirming its absolute configuration as (1S, 6S, 7R, 10S) .
Antimalarial Potential
In addition to its antifouling properties, this compound has shown potential as an antimalarial agent. Research indicates that compounds within the isocyanoterpene family can inhibit Plasmodium falciparum, the causative agent of malaria.
Research Findings
- Although not as potent as some analogs, this compound demonstrated significant antimalarial activity with IC50 values ranging from 1.6 nM to approximately 1 μM , indicating its potential for further development as an antimalarial drug .
Case Studies
-
Antifouling Efficacy Study
A study evaluated the antifouling efficacy of synthetic samples of this compound against barnacle larvae. The results confirmed that synthetic variants retained similar antifouling activities to natural extracts, reinforcing its application in marine coatings . -
Antimalarial Activity Assessment
Another study focused on the antimalarial properties of simplified analogues of kalihinol, which includes this compound. The findings suggested that while it is less potent than other derivatives, it possesses sufficient activity to warrant further investigation into its mechanism and potential modifications for enhanced efficacy .
Propiedades
Fórmula molecular |
C16H25N |
|---|---|
Peso molecular |
231.38 g/mol |
Nombre IUPAC |
(1S,4R,4aR,8aR)-4-isocyano-4,7-dimethyl-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C16H25N/c1-11(2)13-8-9-16(4,17-5)15-7-6-12(3)10-14(13)15/h10-11,13-15H,6-9H2,1-4H3/t13-,14-,15+,16+/m0/s1 |
Clave InChI |
KMGPOQZVASURGY-CAOSSQGBSA-N |
SMILES isomérico |
CC1=C[C@H]2[C@@H](CC[C@@]([C@@H]2CC1)(C)[N+]#[C-])C(C)C |
SMILES canónico |
CC1=CC2C(CCC(C2CC1)(C)[N+]#[C-])C(C)C |
Sinónimos |
10-isocyano-4-cadinene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















